molecular formula C5H11NO2S<br>C5H11NO2S<br>CH3S(CH2)2CH(NH2)COOH B1680420 Racemethionine CAS No. 59-51-8

Racemethionine

Cat. No.: B1680420
CAS No.: 59-51-8
M. Wt: 149.21 g/mol
InChI Key: FFEARJCKVFRZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Racemethionine is a preparation of methionine that includes a mixture of D-methionine and L-methionine isomers. Methionine is an essential amino acid in humans and other organisms, playing a critical role in metabolism and health. It is involved in the synthesis of proteins, vitamins, enzymes, and hormones, and serves as a source of sulfur and methyl groups for various biochemical processes .

Biochemical Analysis

Biochemical Properties

Racemethionine participates in several biochemical reactions. It is involved in the synthesis of proteins and acts as a precursor for other important biomolecules. This compound interacts with enzymes such as methionine adenosyltransferase, which converts methionine to S-adenosylmethionine, a key methyl donor in numerous methylation reactions. Additionally, this compound can be converted to homocysteine, which is further metabolized by enzymes like cystathionine beta-synthase and methionine synthase .

Cellular Effects

This compound influences various cellular processes. It plays a role in cell growth and proliferation by providing essential sulfur-containing amino acids for protein synthesis. This compound also affects cell signaling pathways, including those involved in oxidative stress response and apoptosis. It has been shown to modulate gene expression by influencing the methylation status of DNA and histones .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a substrate for methionine adenosyltransferase, leading to the production of S-adenosylmethionine, which is involved in methylation reactions. This compound can also be oxidized to methionine sulfoxide, which is reduced back to methionine by methionine sulfoxide reductase enzymes. This redox cycle helps protect cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents. Long-term studies have shown that this compound supplementation can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to support normal growth and development, while high doses can lead to toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to S-adenosylmethionine, which participates in methylation reactions. This compound can also be metabolized to homocysteine, which enters the transsulfuration pathway to produce cysteine and glutathione. These pathways are crucial for maintaining cellular redox balance and supporting detoxification processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and can be incorporated into proteins or metabolized to other compounds. This compound’s distribution within tissues is influenced by its interactions with transport proteins and its role in various metabolic pathways .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization. For example, in mitochondria, this compound plays a role in maintaining mitochondrial integrity and function by participating in redox cycles and supporting protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Racemethionine can be synthesized through the chemical reaction of acrolein with methyl mercaptan, followed by the addition of ammonia and hydrogen cyanide. The resulting intermediate is then hydrolyzed to produce this compound. This process involves several steps, including the formation of intermediates and their subsequent conversion to the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization and other separation techniques to obtain this compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

Racemethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Racemethionine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other compounds and as a standard in analytical chemistry.

    Biology: Studied for its role in protein synthesis, metabolism, and cellular functions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a nutritional supplement and in the treatment of liver disorders and acetaminophen poisoning.

    Industry: Used as a food additive in animal feed to enhance growth and performance

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Racemethionine is unique in that it contains both D-methionine and L-methionine isomers, providing a broader range of biological activities and applications. This racemic mixture allows for more versatile use in research and therapeutic contexts compared to the individual isomers .

Properties

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
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InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N
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Canonical SMILES

CSCCC(C(=O)O)N
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Molecular Formula

Record name DL-METHIONINE
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Record name methionine
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DSSTOX Substance ID

DTXSID9020821
Record name DL-Methionine
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Molecular Weight

149.21 g/mol
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Physical Description

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma
Record name Methionine
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Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
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Solubility

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol)
Record name Racemethionine
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Density

Relative density (water = 1): 1.3
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Vapor Pressure

0.00000052 [mmHg]
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CAS No.

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3
Record name (±)-Methionine
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Melting Point

281 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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